

# In Vivo Application of Urotensin II (114-124): Application Notes and Protocols

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## Compound of Interest

Compound Name: Urotensin II (114-124), human TFA

Cat. No.: B15605310

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## Introduction

Urotensin II (U-II) is a potent vasoactive cyclic peptide, with the human form being an 11-amino acid residue peptide corresponding to fragment (114-124). It is the endogenous ligand for the G protein-coupled receptor (GPCR), the Urotensin receptor (UT), previously known as GPR14. The U-II system is implicated in a wide range of physiological and pathophysiological processes, particularly within the cardiovascular and renal systems. In vivo, Urotensin II (114-124) has demonstrated potent, yet often complex and species-dependent, effects on hemodynamics and kidney function. These notes provide an overview of its in vivo applications, quantitative data from key studies, and detailed experimental protocols.

## Physiological and Pathophysiological Roles

Urotensin II is recognized as one of the most potent endogenous vasoconstrictors identified to date.[1] However, its in vivo effects are not limited to vasoconstriction and can include vasodilation, depending on the vascular bed, species, and the underlying physiological condition.[2] U-II and its receptor are expressed in various tissues, including the heart, blood vessels, kidneys, and central nervous system. Dysregulation of the U-II system has been associated with several cardiovascular and renal diseases, such as hypertension, heart failure, atherosclerosis, and diabetic nephropathy, making it a significant target for therapeutic investigation.

## Data Presentation

### Cardiovascular Effects of In Vivo Urotensin II (114-124) Administration

Species/Model	Administration Route & Dose	Key Findings	Reference
Human (Healthy Volunteers)	Intra-arterial infusion (brachial artery): 0.1 - 300 pmol/min	Dose-dependent reduction in forearm blood flow (FBF). Maximum reduction of $31 \pm 4\%$ at 300 pmol/min.	[3][4]
Rat (Conscious Wistar)	Intravenous (i.v.) injection: 10 nmol	Depressor response: Mean arterial pressure (MAP) decreased from $102 \pm 2$ mmHg to $89 \pm 5$ mmHg. Tachycardia: Heart rate (HR) increased from $360 \pm 9$ beats/min to $402 \pm 11$ beats/min.	[5]
Rat (Conscious Wistar)	Intracerebroventricular (ICV) injection: 10 nmol	Pressor response: MAP increased from $107 \pm 3$ mmHg to $121 \pm 4$ mmHg. Tachycardia.	[5]
Rat (Congestive Heart Failure model)	Intravenous (i.v.) injection: 1.0 - 100.0 nmol/kg	Dose-related decrease in MAP.	[2]
Non-human Primate (Anesthetized)	Intravenous (i.v.) administration	Marked increase in total peripheral resistance, leading to severe cardiac contractile dysfunction.	[6][7]

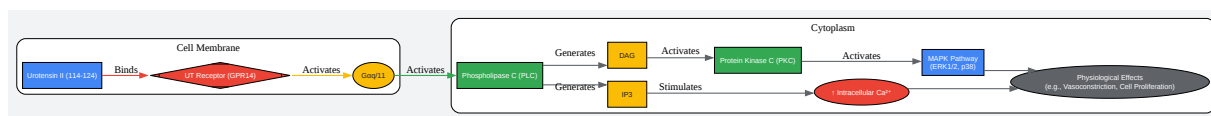
## Renal Effects of In Vivo Urotensin II (114-124)

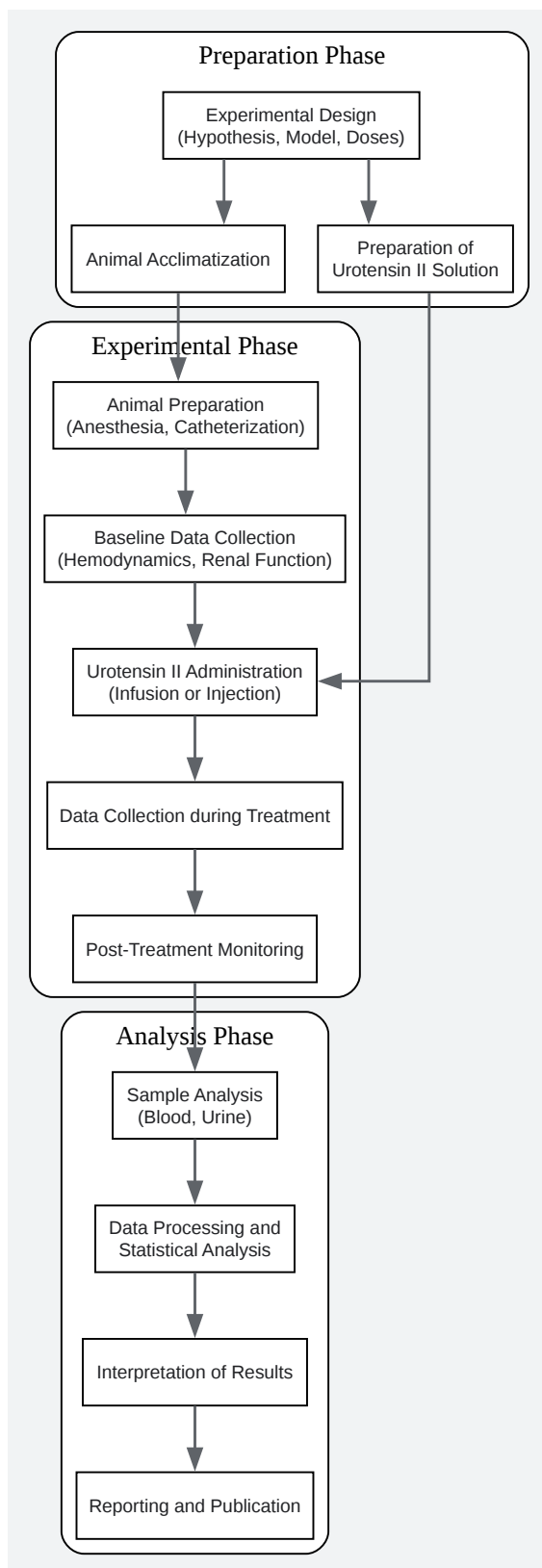
### Administration

Species/Model	Administration Route & Dose	Key Findings	Reference
Rat (Anesthetized Sprague-Dawley)	Intravenous (i.v.) infusion: 0.6 pmol/min/100g	30% reduction in Glomerular Filtration Rate (GFR). Significant increase in fractional excretion of sodium.	[8]
Rat (Anesthetized Sprague-Dawley)	Intravenous (i.v.) infusion: 6 pmol/min/100g	Marked reduction in Renal Blood Flow (RBF) and GFR. Anti-diuretic and anti-natriuretic effects.	[8][9]
Rat (Spontaneously Hypertensive Rat - SHR)	Intravenous (i.v.) infusion: 6 pmol/min/100g	Greater reduction in GFR, urine flow, and sodium excretion compared to normotensive controls.	[10]
Rat (Congestive Heart Failure model)	Intravenous (i.v.) injection: 1.0 - 100.0 nmol/kg	Significant increase in GFR (+29%) and RBF (+28%).	[2]

### Signaling Pathways

Urotensin II (114-124) exerts its effects by binding to the UT receptor, a Gq/11 protein-coupled receptor. The canonical signaling pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Downstream of this, U-II has been shown to activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2 and p38).





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